molecular formula C8H14S2 B14568470 4-[(But-3-en-1-yl)disulfanyl]but-1-ene CAS No. 61704-47-0

4-[(But-3-en-1-yl)disulfanyl]but-1-ene

Cat. No.: B14568470
CAS No.: 61704-47-0
M. Wt: 174.3 g/mol
InChI Key: YNGAZVITLVHOBL-UHFFFAOYSA-N
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Description

4-[(But-3-en-1-yl)disulfanyl]but-1-ene is an organosulfur compound with the molecular formula C₈H₁₄S₂. It is a derivative of diallyl disulfide, which is commonly found in garlic and other plants in the genus Allium . This compound is characterized by the presence of two butene groups connected by a disulfide bond, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(But-3-en-1-yl)disulfanyl]but-1-ene typically involves the reaction of 1-butene with sulfur to form the disulfide bond. One common method is the radical-initiated addition of sulfur to 1-butene under controlled conditions. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow processes where 1-butene and sulfur are reacted in a controlled environment. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The process involves careful monitoring of temperature, pressure, and reactant concentrations to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-[(But-3-en-1-yl)disulfanyl]but-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(But-3-en-1-yl)disulfanyl]but-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(But-3-en-1-yl)disulfanyl]but-1-ene involves its interaction with biological molecules through its disulfide bond. This bond can undergo redox reactions, leading to the formation of reactive sulfur species that can interact with cellular components. The compound can interfere with the function of enzymes and proteins by modifying thiol groups, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(But-3-en-1-yl)disulfanyl]but-1-ene is unique due to its specific structure, which includes two butene groups connected by a disulfide bond. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

61704-47-0

Molecular Formula

C8H14S2

Molecular Weight

174.3 g/mol

IUPAC Name

4-(but-3-enyldisulfanyl)but-1-ene

InChI

InChI=1S/C8H14S2/c1-3-5-7-9-10-8-6-4-2/h3-4H,1-2,5-8H2

InChI Key

YNGAZVITLVHOBL-UHFFFAOYSA-N

Canonical SMILES

C=CCCSSCCC=C

Origin of Product

United States

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